Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate
CAS No.:
Cat. No.: VC13658858
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+ |
| Standard InChI Key | WWBNZJPZPBWDQT-GASCZTMLSA-N |
| Isomeric SMILES | C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate belongs to the class of nitrogen-containing heterocycles, combining a seven-membered azepine ring fused to a five-membered pyrrolidine moiety. The cis-configuration of the bicyclic system is critical for its biological interactions, as evidenced by comparative studies on stereoisomers .
Molecular Properties
The compound’s molecular formula is C₁₆H₂₂N₂O₂, with a molar mass of 274.36 g/mol. Its IUPAC name, benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate, reflects the stereochemical arrangement of the bicyclic system and the benzyl ester group. Key identifiers include:
| Property | Value |
|---|---|
| Standard InChI | InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+ |
| Standard InChIKey | WWBNZJPZPBWDQT-GASCZTMLSA-N |
| Isomeric SMILES | C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
The bicyclic framework introduces significant rigidity, which enhances binding affinity to biological targets. The benzyl carboxylate group contributes to solubility and pharmacokinetic properties, enabling penetration across the blood-brain barrier.
Synthesis and Stereochemical Control
The synthesis of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate employs multi-step organic reactions, with emphasis on stereoselectivity to achieve the desired cis-fused configuration .
Key Synthetic Steps
A representative route involves:
-
Aza-Cope Rearrangement: A thermally induced -sigmatropic rearrangement of an enammonium intermediate generates a transient iminium ion.
-
Mannich Cyclization: Trapping the iminium ion with a nucleophilic amine facilitates ring closure, forming the pyrroloazepine core .
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Esterification: Introduction of the benzyl carboxylate group via Steglich esterification completes the synthesis.
Reaction conditions (e.g., solvent: benzene; reagents: m-CPBA, Na₂HPO₄) are optimized to favor cis-selectivity, achieving yields exceeding 50% after purification .
Future Research Directions
Clinical Translation
Phase I trials are needed to assess pharmacokinetics and toxicity. Structural analogs with improved blood-brain barrier permeability are under development.
Mechanistic Studies
Advanced techniques like cryo-EM and NMR spectroscopy could elucidate binding dynamics with neurotransmitter receptors.
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